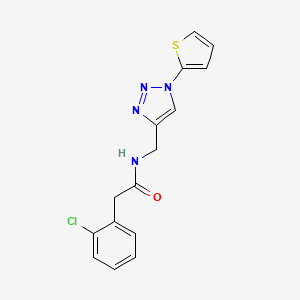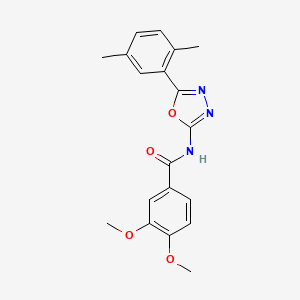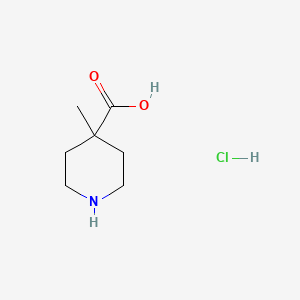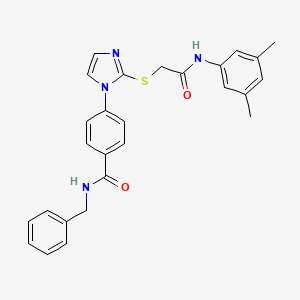
2-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups. It has a 2-chlorophenyl group, a thiophen-2-yl group, and a 1H-1,2,3-triazol-4-yl group attached to an acetamide core .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenyl, thiophenyl, and triazolyl groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the triazole group could participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the chlorophenyl, thiophenyl, and triazolyl groups could affect these properties .科学的研究の応用
Synthesis and Structural Analysis
Compounds related to 2-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide have been synthesized and structurally analyzed. For instance, Li Fa-qian et al. (2005) synthesized compounds with antifungal and plant growth regulating activities, using a similar process involving substituted acetophenone, triazole, and phenyl isothiocyanate (Li Fa-qian et al., 2005).
Biological Activities and Applications
- Cholinesterase Inhibition: N. Riaz et al. (2020) reported the synthesis of N-aryl derivatives of a similar compound showing moderate to good activities against acetylcholinesterase and butyrylcholinesterase, indicating potential use in treating diseases like Alzheimer's (N. Riaz et al., 2020).
- Anticancer Activity: L. Yurttaş et al. (2015) found that derivatives of a similar compound exhibited considerable anticancer activity against certain cancer cell lines, suggesting its potential in cancer therapy (L. Yurttaş et al., 2015).
Material Science and Engineering Applications
- DNA-Binding Polymers: Analyn C. Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, potentially useful as a theranostic gene delivery vehicle (Analyn C. Carreon et al., 2014).
Chemical Synthesis and Methodology
- Synthesis of Related Compounds: B. Latli et al. (1995) synthesized a chloroacetanilide herbicide and a dichloroacetamide safener, demonstrating the utility of such compounds in agricultural applications (B. Latli et al., 1995).
Photovoltaic Efficiency and Molecular Docking
- Y. Mary et al. (2020) performed photochemical and thermochemical modeling on benzothiazolinone acetamide analogs, suggesting their potential in dye-sensitized solar cells (DSSCs) and analyzing their non-linear optical activity (Y. Mary et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties: Y. Mabkhot et al. (2016) evaluated the antimicrobial activity of armed thiophene derivatives, indicating the potential of these compounds in developing new antibiotics (Y. Mabkhot et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4OS/c16-13-5-2-1-4-11(13)8-14(21)17-9-12-10-20(19-18-12)15-6-3-7-22-15/h1-7,10H,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSLBATPHENCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CN(N=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2939561.png)
![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)

![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2939568.png)
![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)

![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)
![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)
